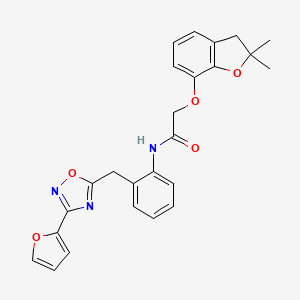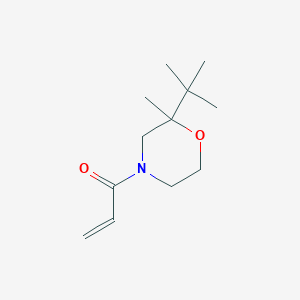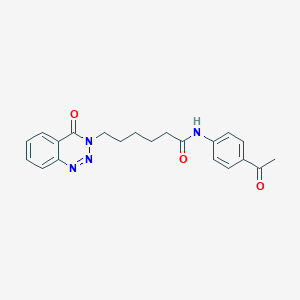![molecular formula C22H16F3N5O2 B2837642 2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 922482-99-3](/img/structure/B2837642.png)
2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups including methyl groups, phenyl groups, a trifluoromethyl group, a purine ring, an imidazole ring, and dione groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings would likely contribute to the rigidity of the molecule, while the phenyl and trifluoromethyl groups could potentially influence its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, we can only make general predictions. For example, the presence of multiple aromatic rings might suggest that the compound is relatively stable and possibly has a high boiling point .Scientific Research Applications
Synthesis and Properties Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogous to the given compound, are known for their unique properties. They predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, leading to diverse derivatives. This suggests potential in synthetic organic chemistry and materials science (Coburn & Taylor, 1982).
Receptor Affinity and Biological Activity Compounds structurally related to the given chemical have been studied for their affinity for various receptors, including serotoninergic and dopaminergic receptors. The structure-activity relationships identified in these studies have implications for the development of therapeutic agents targeting these receptors (Zagórska et al., 2015).
Antiviral Activity Imidazo[1,2-a]-s-triazine nucleosides, a class to which the given compound is related, have been synthesized and tested for antiviral activity. Moderate activity against rhinovirus was observed, indicating potential applications in antiviral drug development (Kim et al., 1978).
Future Directions
Properties
IUPAC Name |
2,4-dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O2/c1-27-18-17(19(31)28(2)21(27)32)29-12-16(13-6-4-3-5-7-13)30(20(29)26-18)15-10-8-14(9-11-15)22(23,24)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUGJAVVBOLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
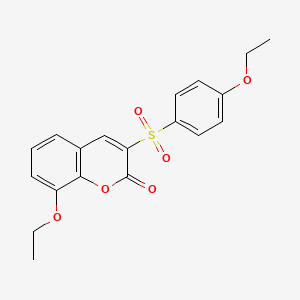

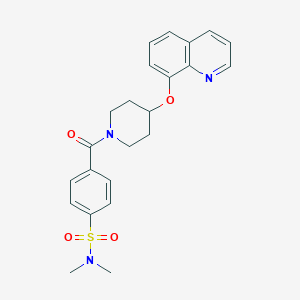

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2837570.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
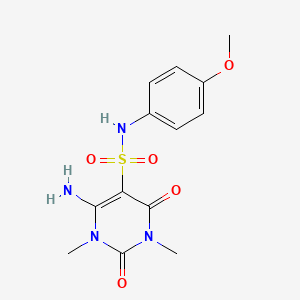
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)
